![molecular formula C24H18ClN5O2 B2488686 N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1326869-11-7](/img/structure/B2488686.png)
N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including acetylation, cyclization, and N-alkylation, as demonstrated by the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine through N-chloroacetylation and N-alkylation steps, characterized by spectroscopic methods like 1H NMR, IR, and MS (Yang Jing, 2010).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class often reveals intricate arrangements of atoms and bonds, facilitating interactions such as hydrogen bonding. For example, the compound N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide–naphthalene-2,3-diol (1/1) showcases how molecular components can co-crystallize, forming chains and layers through O–H⋯O=C and N—H⋯O interactions, as elucidated by single-crystal X-ray diffraction (Abdullah M. Asiri et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving such compounds frequently result in the formation of new bonds and structures. For instance, the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides through reactions involving pyrazole and substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides demonstrates the versatility of such compounds in chemical synthesis (K. Sunder et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, can be determined through various analytical techniques. For example, the crystal structure of Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and detailing the molecular packing within the crystal lattice (Liang Xiao-lon, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for understanding the potential applications of these compounds. Studies, such as the one on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provide insights into how these compounds interact with biological targets, elucidating the conformations and interactions crucial for binding and activity (J. Shim et al., 2002).
Applications De Recherche Scientifique
Polychlorinated Naphthalenes and Environmental Exposure
- Study Summary : Polychlorinated naphthalenes (PCNs) are environmental pollutants displaying toxic properties similar to those of other well-known contaminants like PCDDs and PCBs. Human exposure to PCNs, particularly through dietary intake, needs further investigation, especially concerning aquatic species where most PCN level data are found (Domingo, 2004).
Acetamide and Biological Effects
- Study Summary : The toxicological profile of acetamide and its derivatives has been extensively reviewed, highlighting significant commercial importance and varied biological consequences of exposure. The review points out that further updates and understanding of their biological effects are necessary (Kennedy, 2001).
Phenothiazine Derivatives and Biological Activities
- Study Summary : Phenothiazine derivatives exhibit a broad range of promising biological activities, including antibacterial, anticancer, and anti-inflammatory effects, among others. The review emphasizes the potential of phenothiazine as a pharmacophoric moiety and its capacity to produce compounds with desirable biological activities (Pluta et al., 2011).
Quinoxaline Compounds and Biomedical Applications
- Study Summary : Quinoxaline and its derivatives hold potential in various biomedical applications, including antimicrobial activities and the treatment of chronic and metabolic diseases. The review emphasizes the versatility of modifying quinoxaline structures to achieve a wide range of biomedical applications (Pereira et al., 2015).
Occurrence and Toxicity of Environmental Pollutants
- Study Summary : The review focuses on polychlorinated naphthalenes (PCNs) as persistent organic pollutants due to their toxicity, persistence, and potential for environmental damage. It highlights the need for continuous monitoring of these pollutants in the environment (Agunbiade et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2/c25-18-10-8-16(9-11-18)13-26-23(31)14-29-24(32)22-12-21(28-30(22)15-27-29)20-7-3-5-17-4-1-2-6-19(17)20/h1-11,15,21-22,28H,12-14H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZRFKIEMYTDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN2C1C(=O)N(N=C2)CC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2488605.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2488606.png)
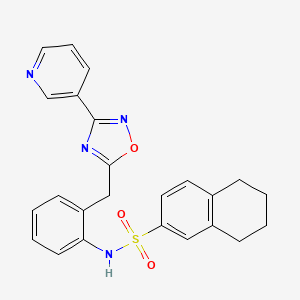
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B2488610.png)
![Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2488612.png)
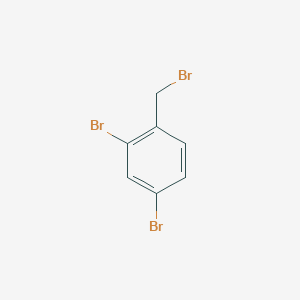
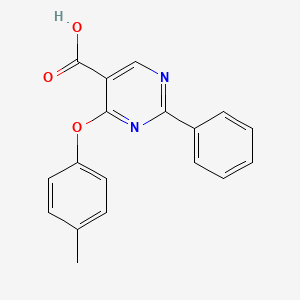
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2488616.png)
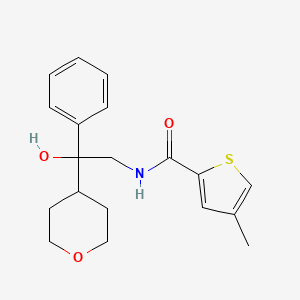
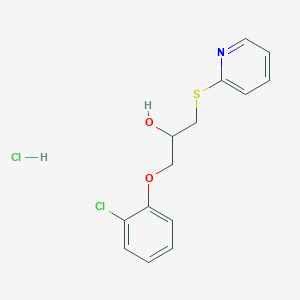

![4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2488621.png)
